molecular formula C19H18N2O4S B11088113 2-(5-{(Z)-[(2Z)-3-ethyl-2-(ethylimino)-4-oxo-1,3-thiazolidin-5-ylidene]methyl}furan-2-yl)benzoic acid

2-(5-{(Z)-[(2Z)-3-ethyl-2-(ethylimino)-4-oxo-1,3-thiazolidin-5-ylidene]methyl}furan-2-yl)benzoic acid

Cat. No.: B11088113
M. Wt: 370.4 g/mol
InChI Key: RTHXJVOHIQUBEZ-LQRSTDMYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(5-{[3-ETHYL-2-(ETHYLIMINO)-4-OXO-1,3-THIAZOLAN-5-YLIDEN]METHYL}-2-FURYL)BENZOIC ACID is a complex organic compound featuring a thiazolidine ring, a furan ring, and a benzoic acid moiety. This compound is notable for its unique structure, which combines multiple functional groups, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-{[3-ETHYL-2-(ETHYLIMINO)-4-OXO-1,3-THIAZOLAN-5-YLIDEN]METHYL}-2-FURYL)BENZOIC ACID typically involves multi-step organic reactions. One common approach includes the formation of the thiazolidine ring through the reaction of ethyl acetoacetate with thiosemicarbazide, followed by cyclization. The furan ring is then introduced via a condensation reaction with furfural. The final step involves the coupling of the furan-thiazolidine intermediate with benzoic acid under acidic conditions to yield the target compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. Catalysts and solvents are carefully selected to ensure high purity and minimal by-products.

Chemical Reactions Analysis

Types of Reactions

2-(5-{[3-ETHYL-2-(ETHYLIMINO)-4-OXO-1,3-THIAZOLAN-5-YLIDEN]METHYL}-2-FURYL)BENZOIC ACID undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the thiazolidine ring to a thiazolidine-2-thione.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like bromine or chlorinating agents under controlled temperatures.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Thiazolidine-2-thione derivatives.

    Substitution: Halogenated benzoic acid derivatives.

Scientific Research Applications

2-(5-{[3-ETHYL-2-(ETHYLIMINO)-4-OXO-1,3-THIAZOLAN-5-YLIDEN]METHYL}-2-FURYL)BENZOIC ACID has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor due to its unique structure.

    Medicine: Explored for its potential anti-inflammatory and antimicrobial properties.

    Industry: Utilized in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of 2-(5-{[3-ETHYL-2-(ETHYLIMINO)-4-OXO-1,3-THIAZOLAN-5-YLIDEN]METHYL}-2-FURYL)BENZOIC ACID involves its interaction with specific molecular targets. The thiazolidine ring can interact with enzymes, potentially inhibiting their activity. The benzoic acid moiety may enhance the compound’s ability to bind to proteins, affecting various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

    Thiazolidine-2,4-dione: Known for its use in antidiabetic drugs.

    Furan-2-carboxylic acid: Used in the synthesis of various pharmaceuticals.

    Benzoic acid derivatives: Widely used in food preservation and pharmaceuticals.

Uniqueness

2-(5-{[3-ETHYL-2-(ETHYLIMINO)-4-OXO-1,3-THIAZOLAN-5-YLIDEN]METHYL}-2-FURYL)BENZOIC ACID is unique due to its combination of a thiazolidine ring, a furan ring, and a benzoic acid moiety. This unique structure allows it to interact with a wide range of molecular targets, making it a versatile compound in scientific research.

Properties

Molecular Formula

C19H18N2O4S

Molecular Weight

370.4 g/mol

IUPAC Name

2-[5-[(Z)-(3-ethyl-2-ethylimino-4-oxo-1,3-thiazolidin-5-ylidene)methyl]furan-2-yl]benzoic acid

InChI

InChI=1S/C19H18N2O4S/c1-3-20-19-21(4-2)17(22)16(26-19)11-12-9-10-15(25-12)13-7-5-6-8-14(13)18(23)24/h5-11H,3-4H2,1-2H3,(H,23,24)/b16-11-,20-19?

InChI Key

RTHXJVOHIQUBEZ-LQRSTDMYSA-N

Isomeric SMILES

CCN=C1N(C(=O)/C(=C/C2=CC=C(O2)C3=CC=CC=C3C(=O)O)/S1)CC

Canonical SMILES

CCN=C1N(C(=O)C(=CC2=CC=C(O2)C3=CC=CC=C3C(=O)O)S1)CC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.